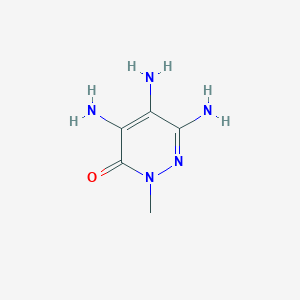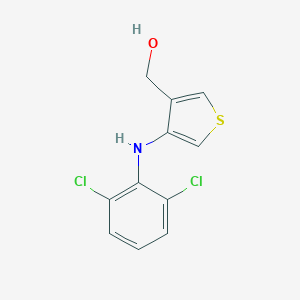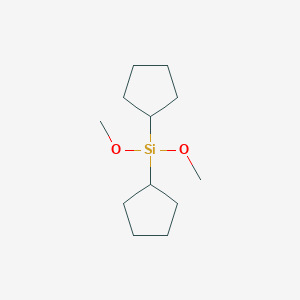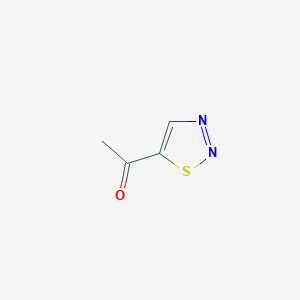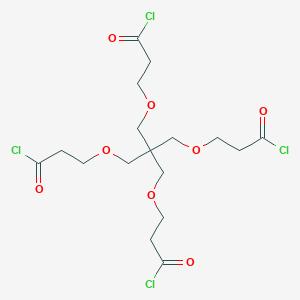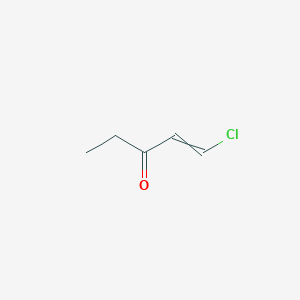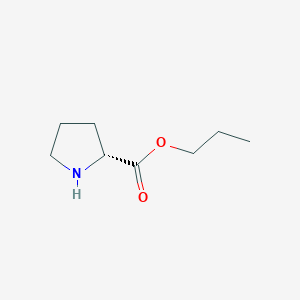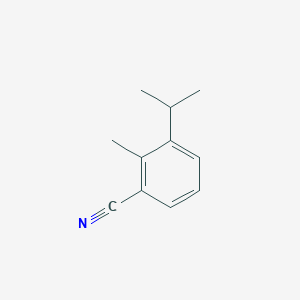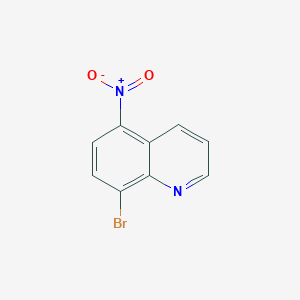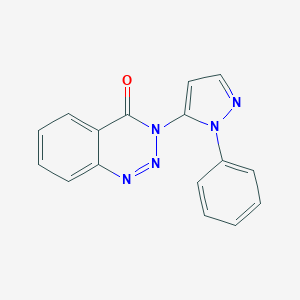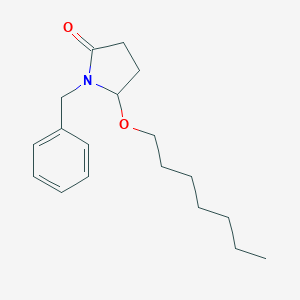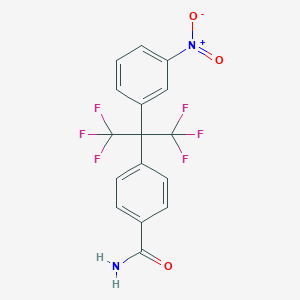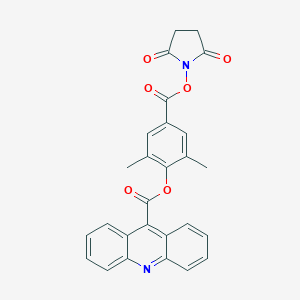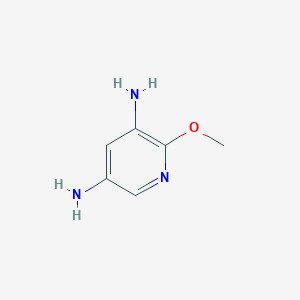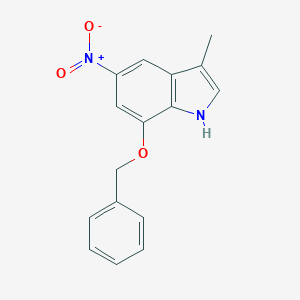
7-(benzyloxy)-3-methyl-5-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-3-methyl-5-nitro-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The compound features a benzyloxy group at the 7th position, a methyl group at the 3rd position, and a nitro group at the 5th position on the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 3-methylindole to introduce the nitro group at the 5th position. This is followed by the protection of the indole nitrogen and subsequent benzyloxylation at the 7th position. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under hydrogenolysis conditions.
Substitution: The methyl group at the 3rd position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed:
- Reduction of the nitro group yields 7-(benzyloxy)-3-methyl-5-amino-1H-indole.
- Cleavage of the benzyloxy group yields 7-hydroxy-3-methyl-5-nitro-1H-indole.
Aplicaciones Científicas De Investigación
Chemistry: 7-(benzyloxy)-3-methyl-5-nitro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and benzyloxy groups on biological activity. It may serve as a model compound in the development of new drugs.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzyloxy group may enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
7-(benzyloxy)-3-methyl-1H-indole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
7-(benzyloxy)-5-nitro-1H-indole: Lacks the methyl group, which may affect its steric properties and reactivity.
3-methyl-5-nitro-1H-indole: Lacks the benzyloxy group, resulting in different solubility and reactivity profiles.
Uniqueness: The presence of both the benzyloxy and nitro groups in 7-(benzyloxy)-3-methyl-5-nitro-1H-indole imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-methyl-5-nitro-7-phenylmethoxy-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-9-17-16-14(11)7-13(18(19)20)8-15(16)21-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUILDQBDKMCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560389 |
Source


|
| Record name | 7-(Benzyloxy)-3-methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127028-21-1 |
Source


|
| Record name | 7-(Benzyloxy)-3-methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
